![molecular formula C17H10ClIN2O4 B3741491 N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B3741491.png)
N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide
Overview
Description
N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide, also known as CNIF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNIF belongs to the family of furan-based compounds and is synthesized using a specific method.
Mechanism of Action
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide exhibits potent anti-inflammatory, antitumor, and antimicrobial activities. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in macrophages. N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has several advantages for use in laboratory experiments. The compound is readily available, easy to synthesize, and exhibits potent biological activities at low concentrations. However, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide also has some limitations. The compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results. Additionally, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide's mechanism of action is not fully understood, which can make it challenging to interpret experimental data accurately.
Future Directions
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide. One area of interest is the development of N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide-based materials with specific properties such as conductivity and luminescence. Another area of interest is the investigation of N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide's potential use in the treatment of neurodegenerative diseases. Finally, further studies are needed to elucidate the compound's mechanism of action and identify potential targets for drug development.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide is a furan-based compound that exhibits potent biological activities and has potential applications in various fields. The compound's synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, antitumor, and antimicrobial activities. However, further research is needed to fully understand N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide's mechanism of action and identify its potential use in drug development and material science.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In material science, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. The compound's unique structural features make it an attractive candidate for the design of functional materials with specific properties.
In environmental science, N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)-2-furamide has been studied for its ability to remove heavy metals from contaminated water. The compound's furan-based structure and nitro and chloro substituents make it an effective chelating agent for metal ions.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClIN2O4/c18-12-9-10(19)5-6-13(12)20-17(22)16-8-7-15(25-16)11-3-1-2-4-14(11)21(23)24/h1-9H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYJEHXHCAUDFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClIN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6115155 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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